Technical Profile & Safety Management: 3,6-Dimethyl-9H-thioxanthen-9-one
Technical Profile & Safety Management: 3,6-Dimethyl-9H-thioxanthen-9-one
This guide provides an in-depth technical profile and safety management framework for 3,6-Dimethyl-9H-thioxanthen-9-one (CAS 2576699-06-2). It is designed for researchers and formulation scientists utilizing this compound as a Type II photoinitiator in UV-curable systems.
Chemical Identity & Physicochemical Properties
3,6-Dimethyl-9H-thioxanthen-9-one is a substituted thioxanthone derivative. Structurally, it consists of a tricyclic thioxanthone core with methyl groups at the 3 and 6 positions. This symmetry often imparts higher crystallinity and specific solubility profiles compared to its asymmetric isomers (e.g., 2-methylthioxanthone).
Core Data Table
| Property | Specification |
| CAS Number | 2576699-06-2 |
| IUPAC Name | 3,6-Dimethyl-9H-thioxanthen-9-one |
| Molecular Formula | C₁₅H₁₂OS |
| Molecular Weight | 240.32 g/mol |
| Appearance | Pale yellow to light yellow crystalline solid |
| Solubility | Soluble in chloroform, dichloromethane, toluene; Insoluble in water |
| Absorption Max ( | ~250–310 nm, ~380–410 nm (Typical for thioxanthones) |
| Purity Grade | Typically >98% (HPLC) for research/industrial use |
Structural Significance
The 3,6-dimethyl substitution pattern enhances the lipophilicity of the molecule compared to the parent thioxanthone, potentially improving compatibility with non-polar acrylate monomers in UV formulations. The methyl groups also exert a weak electron-donating effect, which can slightly red-shift the absorption spectrum, improving efficiency in UV-LED curing systems (385–395 nm).
Synthesis & Manufacturing Methodologies
High-purity synthesis of 3,6-dimethyl-9H-thioxanthen-9-one typically follows Friedel-Crafts acylation or cyclization pathways. Below is the primary industrial route and a modern radical cascade method.
Method A: Friedel-Crafts Cyclization (Industrial Standard)
This route involves the formation of the diaryl sulfide followed by ring closure.
-
Sulfide Formation: Reaction of m-toluenethiol with m-chlorotoluene (catalyzed by copper) or oxidative coupling to form bis(3-methylphenyl)sulfide .
-
Carbonylation/Cyclization: The sulfide is reacted with phosgene (
) or oxalyl chloride in the presence of Aluminum Chloride ( ). -
Mechanism: The electrophilic acylium ion attacks the ortho-position of the sulfide ring, closing the central ketone ring.
Method B: Radical Cascade from Thioureas (Research Scale)
Recent literature suggests a metal-free synthesis using thioureas.
-
Precursors: Biaryl iodonium salts or similar radical precursors.
-
Process: A radical cascade involving C-S and C-C bond formation under visible light or thermal conditions.
-
Yield: Moderate (~27–50%), but avoids heavy metal catalysts.
Synthesis Workflow Diagram
Caption: Industrial synthesis route via bis(3-methylphenyl)sulfide cyclization.
Applications in Photopolymerization
This compound functions as a Type II Photoinitiator . Unlike Type I initiators (which cleave uniformly), Type II initiators require a co-initiator (hydrogen donor) to generate radicals.
Mechanism of Action[7][8][9][10][11]
-
Excitation: Upon UV irradiation, the thioxanthone moiety absorbs energy, transitioning from Ground State (
) to Excited Singlet ( ). -
Intersystem Crossing (ISC): Rapid ISC converts
to the long-lived Triplet State ( ). -
Hydrogen Abstraction: The
state interacts with a tertiary amine (co-initiator). The thioxanthone abstracts a hydrogen atom from the amine. -
Radical Generation: This produces a ketyl radical (inactive) and an
-aminoalkyl radical (active). The -aminoalkyl radical initiates the polymerization of acrylates.
Formulation Use Cases
-
UV Inks: Offset and flexographic inks where surface cure (oxygen inhibition resistance) is critical.
-
Pigmented Coatings: Thioxanthones absorb in the near-UV/visible region, allowing curing in pigmented systems where UV penetration is limited.
-
3D Printing: Used as a sensitizer to extend the wavelength range of iodonium salts in cationic curing resins.
Photoinitiation Pathway Diagram
Caption: Type II photoinitiation mechanism involving hydrogen abstraction from an amine synergist.
Safety Data Sheet (SDS) Guidelines
Note: This section summarizes critical safety management based on GHS standards for thioxanthone derivatives. Always consult the specific manufacturer's full SDS before handling.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction).
-
Aquatic Toxicity (Chronic): Category 4 (H413: May cause long-lasting harmful effects to aquatic life).[1]
-
Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed) – Estimated based on analogs.
Handling Protocols
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.[2][3][1]
-
Personal Protective Equipment (PPE):
-
Eyes: Safety glasses with side shields or chemical goggles.
-
Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Wear long-sleeved lab coat.
-
Respiratory: N95 (US) or P1 (EU) dust mask if handling powder.
-
Emergency Response[7][8][10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash immediately with soap and copious amounts of water.[3] Remove contaminated clothing.[2][3][1]
-
Eye Contact: Flush eyes with water for 15 minutes.[2][3] Remove contact lenses if present.[2][3][1][4]
-
Spill Cleanup: Sweep up dry solid to avoid dust generation. Place in a closed container for disposal as hazardous chemical waste.
Storage Conditions
-
Temperature: Store at room temperature (15–25°C) or refrigerated (2–8°C) depending on CoA.
-
Light: Protect from light (amber vials/bottles) to prevent pre-activation or degradation.
-
Incompatibility: Strong oxidizing agents.[5]
References
-
Fluorochem. (2024). Product Sheet: 3,6-Dimethyl-9H-thioxanthen-9-one (CAS 2576699-06-2). Retrieved from
-
PubChem. (n.d.).[6] 3,6-Dimethoxy-9H-thioxanthen-9-one (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Amazon S3 (Scientific Repository). (2026). Thioxanthone Synthesis from Thioureas through Radical Cascade. Retrieved from
-
NIST Chemistry WebBook. (n.d.). Thioxanthone Spectral Data. National Institute of Standards and Technology.[7] Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. chempoint.com [chempoint.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. 492-22-8 CAS MSDS (Thioxanthen-9-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3,6-Dimethoxy-9H-thioxanthen-9-one | C15H12O3S | CID 12174411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thioxanthone [webbook.nist.gov]
